Cas no 1708013-82-4 ((4-chlorophenyl)-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine)
(4-chlorophenyl)-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine Chemical and Physical Properties
Names and Identifiers
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- (4-chlorophenyl)-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine
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- Inchi: 1S/C16H15ClN4O/c1-22-13-4-2-3-11(9-13)15-19-16(21-20-15)14(18)10-5-7-12(17)8-6-10/h2-9,14H,18H2,1H3,(H,19,20,21)
- InChI Key: VPPSYWCVTNSXJT-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(Cl)C=C1)(C1N=C(C2=CC=CC(OC)=C2)NN=1)N
(4-chlorophenyl)-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM509615-1g |
(4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine |
1708013-82-4 | 97% | 1g |
$480 | 2022-09-02 |
(4-chlorophenyl)-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on (4-chlorophenyl)-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine
Compound CAS No. 1708013-82-4: (4-Chlorophenyl)-[5-(3-Methoxyphenyl)-1H-1,2,4-Triazol-3-Yl]Methanamine
The compound with CAS No. 1708013-82-4, commonly referred to as (4-chlorophenyl)-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a triazole ring system with aromatic substituents, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of triazole-containing compounds in drug discovery and development. The presence of the 1H-1,2,4-triazole ring in this compound contributes to its versatility, as triazoles are known for their ability to form hydrogen bonds and exhibit favorable pharmacokinetic properties. This makes (4-chlorophenyl)-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine a promising candidate for use in medicinal chemistry.
The chlorophenyl and methoxyphenyl substituents further enhance the compound's chemical diversity. The chlorophenyl group introduces electron-withdrawing effects, while the methoxyphenyl group contributes electron-donating properties. This balance of electronic effects can influence the compound's reactivity and bioavailability, making it suitable for a wide range of applications.
One of the most recent advancements in the study of this compound involves its role in antimicrobial agents. Researchers have explored the potential of (4-chlorophenyl)-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine as an inhibitor of bacterial and fungal pathogens. Its ability to disrupt cellular processes without causing significant toxicity to host cells has positioned it as a potential lead compound for developing new antibiotics.
In addition to its antimicrobial properties, this compound has also been investigated for its anti-inflammatory activity. Studies have shown that (4-chlorophenyl)-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a valuable tool in the development of anti-inflammatory drugs for conditions such as arthritis and inflammatory bowel disease.
The synthesis of (4-chlorophenyl)-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine involves a multi-step process that combines organic synthesis techniques with advanced catalytic methods. Recent breakthroughs in catalysis have enabled researchers to optimize the synthesis pathway, improving both yield and purity. These advancements have made the compound more accessible for large-scale production and further research.
Another area of active research is the exploration of this compound's bioavailability and pharmacokinetics. Understanding how (4-chlorophenyl)-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-Yl]Methanamine is absorbed, distributed, metabolized, and excreted in the body is crucial for its successful application as a therapeutic agent. Preclinical studies have demonstrated favorable pharmacokinetic profiles, suggesting that this compound could be well-suited for oral administration.
Furthermore, computational chemistry has played a pivotal role in elucidating the structure-function relationship of this compound. Advanced molecular modeling techniques have provided insights into how the arrangement of substituents on the triazole ring influences its biological activity. These findings have guided researchers in designing analogs with enhanced efficacy and reduced side effects.
In conclusion, (4-chlorophenyl)-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-Yl]Methanamine (CAS No. 1708013-82-4) is a versatile compound with significant potential in drug discovery and development. Its unique chemical structure, combined with recent advancements in synthesis and biological studies
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